molecular formula C19H32Cl3N3O B12767113 3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-38-7

3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12767113
CAS No.: 102132-38-7
M. Wt: 424.8 g/mol
InChI Key: PTERDSQMONYOSK-UHFFFAOYSA-N
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Description

N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the final coupling with the carboxamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-maleimide
  • Urea, N-(2-chlorophenyl)-N’-methyl-

Uniqueness

N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

102132-38-7

Molecular Formula

C19H32Cl3N3O

Molecular Weight

424.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methylamino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C19H30ClN3O.2ClH/c1-18(2)12-15(19(3,4)23-18)17(24)22-11-7-10-21-13-14-8-5-6-9-16(14)20;;/h5-6,8-9,15,21,23H,7,10-13H2,1-4H3,(H,22,24);2*1H

InChI Key

PTERDSQMONYOSK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2Cl)C.Cl.Cl

Origin of Product

United States

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